Specific Scientific Field: Plant Science, Agronomy
Summary of the Application: Cloquintocet-mexyl is used as a safener in herbicides. In particular, it has been used in conjunction with the herbicide pyroxsulam.
Methods of Application or Experimental Procedures: The herbicide and safener are typically applied together. In one study, cloquintocet-mexyl was used in conjunction with the herbicide pyroxsulam, which was applied to the troublesome global weed Lolium sp.
Results or Outcomes: The application of cloquintocet-mexyl was found to reduce the sensitivity of Lolium sp. to the associated ALS-inhibiting herbicide.
Summary of the Application: Cloquintocet-mexyl can enhance the metabolism of herbicides in crops.
Methods of Application or Experimental Procedures: The safener is applied in combination with herbicides or added to seeds via pre-sowing seed treatments.
Results or Outcomes: Cloquintocet-mexyl was found to enhance the expression level of the TtMRP1 gene in wheat coleoptile by 9.5 times that of the control.
Summary of the Application: Cloquintocet-mexyl reduces the sensitivity of Lolium sp.
Methods of Application or Experimental Procedures: The safener and herbicide are applied together.
Results or Outcomes: Joint application of cloquintocet-mexyl and pyroxsulam resulted in a significantly higher frequency of surviving plants in all three Lolium sp.
Summary of the Application: Cloquintocet-mexyl is used as a safener for the protection of wheat.
Methods of Application or Experimental Procedures: The safener is applied to the wheat crop.
Results or Outcomes: The application of cloquintocet-mexyl has been reported in Alberta, Manitoba, and Saskatchewan, suggesting the potential for the presence of safeners in aquatic environments outside the USA.
Summary of the Application: Cloquintocet-mexyl can affect the absorption and transportation of herbicides in crops.
Summary of the Application: Cloquintocet-mexyl can competitively bind to herbicide target sites.
Cloquintocet-mexyl is a synthetic herbicide primarily used as a safener in agricultural applications, particularly in conjunction with other herbicides. Its chemical formula is C₁₈H₂₂ClNO₃, and it possesses a molecular weight of 335.83 g/mol. The compound is characterized by its ability to enhance the tolerance of crops to herbicides, thereby reducing phytotoxicity while maintaining effective weed control. Cloquintocet-mexyl acts by promoting the detoxification of herbicides in plants, thus allowing for safer application without damaging the crop itself .
The exact mechanism by which cloquintocet-mexyl protects wheat from clodinafop-propargyl is not fully understood, but it is thought to involve inducing the production of enzymes that detoxify the herbicide []. These enzymes may break down the herbicide or modify it into a less harmful form for the plant.
The biological activity of cloquintocet-mexyl is primarily linked to its role as a herbicide safener. It exhibits low acute toxicity levels across various exposure routes—oral, dermal, and inhalation—making it relatively safe for use in agricultural settings. Studies indicate that it does not cause significant skin irritation but may provoke allergic reactions in sensitive individuals . Furthermore, cloquintocet-mexyl has been shown to induce protective responses in crops against herbicide-induced stress, which is vital for crop yield and health .
Cloquintocet-mexyl can be synthesized through several chemical pathways involving chlorination and amination processes. The synthesis typically begins with the preparation of a chlorinated precursor, which is then reacted with appropriate amines under controlled conditions to yield cloquintocet-mexyl. The detailed synthesis involves multiple steps including purification processes such as crystallization or chromatography to ensure high purity of the final product .
Cloquintocet-mexyl is primarily utilized in agriculture as a safener for various herbicides, particularly those that may otherwise harm crops. Its application helps mitigate phytotoxic effects while allowing farmers to control weed populations effectively. It has been used alongside herbicides like clodinafop-propargyl and fenoxaprop-P-ethyl, enhancing crop safety during treatment . Additionally, it has potential applications in environmental management due to its low toxicity profile.
Interaction studies involving cloquintocet-mexyl have demonstrated its ability to enhance the efficacy of co-applied herbicides while minimizing crop damage. Research indicates that it can alter the absorption and metabolism of these herbicides within plant systems, promoting safer agricultural practices. Moreover, studies on its environmental interactions reveal that it degrades rapidly in soil conditions, reducing long-term ecological impact .
Cloquintocet-mexyl shares similarities with several other compounds used as herbicide safeners or growth regulators. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Role/Function | Unique Features |
---|---|---|---|
Cloquintocet-mexyl | C₁₈H₂₂ClNO₃ | Herbicide safener | Enhances tolerance to various herbicides |
Mephenoxam | C₁₆H₁₅N₃O₄S | Fungicide | Primarily targets fungal pathogens |
Isoproturon | C₁₄H₁₈ClN | Herbicide | Broad-spectrum weed control |
Nicosulfuron | C₁₄H₁₅N₃O₄S | Herbicide | Selective action against specific weed species |
Cloquintocet-mexyl's distinctive feature lies in its dual role as both a protective agent for crops and an enhancer of herbicidal efficacy, setting it apart from other compounds that may focus solely on pest control or disease management.
Irritant;Health Hazard;Environmental Hazard